Cas no 851403-05-9 (2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
- AB00669265-01
- AKOS024586923
- 851403-05-9
- 2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- F0611-0076
- Acetamide, 2-(2,4-dichlorophenoxy)-N-[2-(1,2-dihydro-6,7-dimethyl-2-oxo-3-quinolinyl)ethyl]-
-
- Inchi: 1S/C21H20Cl2N2O3/c1-12-7-15-9-14(21(27)25-18(15)8-13(12)2)5-6-24-20(26)11-28-19-4-3-16(22)10-17(19)23/h3-4,7-10H,5-6,11H2,1-2H3,(H,24,26)(H,25,27)
- InChI Key: BLZPJRHGLQGKIJ-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C(C)=C2)(=O)COC1=CC=C(Cl)C=C1Cl
Computed Properties
- Exact Mass: 418.0850979g/mol
- Monoisotopic Mass: 418.0850979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.304±0.06 g/cm3(Predicted)
- Boiling Point: 681.8±55.0 °C(Predicted)
- pka: 11.65±0.70(Predicted)
2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0076-10μmol |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-20μmol |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-1mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-2mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-15mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-4mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-5mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-2μmol |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-3mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0076-20mg |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide |
851403-05-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide Related Literature
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide
Recent Advances in the Study of 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9)
The compound 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoline and phenoxyacetamide structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a compound of considerable interest for further development.
One of the key areas of research has been the investigation of the compound's interaction with cellular targets. Preliminary findings suggest that 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide exhibits high affinity for certain protein kinases, which play a critical role in signal transduction pathways. This binding affinity has been linked to its potential anti-inflammatory and anti-proliferative effects, as demonstrated in in vitro and in vivo models. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the binding sites and understand the structural basis of these interactions.
In addition to its mechanistic studies, recent pharmacokinetic evaluations have provided valuable insights into the compound's bioavailability and metabolic stability. Studies have shown that 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and a half-life conducive to therapeutic dosing. These properties, combined with its low toxicity profile in preclinical models, underscore its potential as a lead compound for further drug development.
Another significant advancement has been the exploration of the compound's therapeutic applications. Recent preclinical studies have demonstrated its efficacy in models of chronic inflammatory diseases and certain types of cancer. For instance, in a murine model of rheumatoid arthritis, the compound significantly reduced joint inflammation and cartilage degradation. Similarly, in cancer cell lines, it exhibited potent inhibitory effects on tumor growth, particularly in malignancies associated with dysregulated kinase activity. These findings highlight the compound's versatility and potential for multi-target therapy.
Despite these promising results, challenges remain in the development of 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide as a therapeutic agent. Issues such as optimizing synthetic routes for large-scale production, improving formulation stability, and addressing potential off-target effects are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the transition from bench to bedside.
In conclusion, the recent studies on 2-(2,4-dichlorophenoxy)-N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide (CAS: 851403-05-9) have provided a solid foundation for its further development as a therapeutic agent. Its unique structural features, combined with its promising biological activity and pharmacokinetic properties, make it a compelling candidate for future drug discovery efforts. Continued research is essential to fully realize its potential and overcome the existing challenges in its development.
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